7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Brand Name: Vulcanchem
CAS No.: 904451-50-9
VCID: VC4369639
InChI: InChI=1S/C25H18FNO5/c1-30-18-4-2-3-15(9-18)12-27-13-20(24(28)16-5-7-17(26)8-6-16)25(29)19-10-22-23(11-21(19)27)32-14-31-22/h2-11,13H,12,14H2,1H3
SMILES: COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F
Molecular Formula: C25H18FNO5
Molecular Weight: 431.419

7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

CAS No.: 904451-50-9

Cat. No.: VC4369639

Molecular Formula: C25H18FNO5

Molecular Weight: 431.419

* For research use only. Not for human or veterinary use.

7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one - 904451-50-9

Specification

CAS No. 904451-50-9
Molecular Formula C25H18FNO5
Molecular Weight 431.419
IUPAC Name 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Standard InChI InChI=1S/C25H18FNO5/c1-30-18-4-2-3-15(9-18)12-27-13-20(24(28)16-5-7-17(26)8-6-16)25(29)19-10-22-23(11-21(19)27)32-14-31-22/h2-11,13H,12,14H2,1H3
Standard InChI Key GOZRGORTIHGBCA-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F

Introduction

Given the lack of specific information on this compound, we can infer its properties based on similar quinoline derivatives. These compounds typically undergo multi-step organic syntheses involving solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled conditions to optimize yields and purity.

Synthesis Methods

The synthesis of quinoline derivatives typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Formation of key intermediates.

  • Cyclization: Ring closure to form the quinoline core.

  • Functional Group Modifications: Introduction of specific functional groups like fluorobenzoyl and methoxyphenyl.

StepDescription
1. Preparation of IntermediatesSynthesis of fluorobenzoyl chloride and methoxyphenyl derivatives.
2. CondensationReaction of intermediates to form a precursor.
3. CyclizationFormation of the quinoline ring.
4. Functional Group IntroductionAddition of fluorobenzoyl and methoxyphenyl groups.

Potential Applications

Quinoline derivatives are known for their potential in medicinal chemistry and pharmacology, often exhibiting antimicrobial and antitumor activities. The specific compound 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-dioxolo[4,5-g]quinolin-8-one could have similar applications, although detailed research findings are not available.

Application AreaPotential Use
Antimicrobial AgentsInhibition of microbial growth.
Antitumor AgentsInhibition of cancer cell proliferation.
Pharmaceutical IntermediatesUse in the synthesis of more complex drugs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator